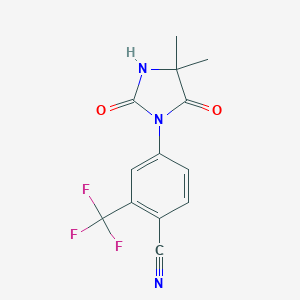

4-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)-2-trifluoromethylbenzonitrile

Vue d'ensemble

Description

4-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)-2-trifluoromethylbenzonitrile is a complex organic compound known for its unique chemical structure and properties. This compound features a trifluoromethyl group, a benzonitrile moiety, and an imidazolidinone ring, making it a subject of interest in various fields of scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)-2-trifluoromethylbenzonitrile typically involves multiple steps, starting with the preparation of the imidazolidinone ring. This can be achieved through the reaction of an appropriate amine with a carbonyl compound under acidic or basic conditions. The trifluoromethylbenzonitrile moiety is then introduced via a nucleophilic substitution reaction, often using a trifluoromethylating agent such as trifluoromethyl iodide in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and continuous flow reactors to enhance reaction efficiency and scalability .

Analyse Des Réactions Chimiques

Types of Reactions

4-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)-2-trifluoromethylbenzonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Applications De Recherche Scientifique

4-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)-2-trifluoromethylbenzonitrile has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

Mécanisme D'action

The mechanism of action of 4-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)-2-trifluoromethylbenzonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The imidazolidinone ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The benzonitrile moiety may also contribute to the compound’s binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methylbenzonitrile

- 3-((4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl)benzonitrile

- 4-Methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid

- 4-((2,4-Dioxo-1,3-thiazolidin-5-ylidene)methyl)benzoic acid

Uniqueness

4-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)-2-trifluoromethylbenzonitrile is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in medicinal chemistry for the development of drug candidates with enhanced bioavailability and efficacy .

Activité Biologique

4-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)-2-trifluoromethylbenzonitrile, with the CAS number 143782-20-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial properties, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₀F₃N₃O₂ |

| Molecular Weight | 297.233 g/mol |

| Density | 1.5 ± 0.1 g/cm³ |

| LogP | 2.27 |

| PSA (Polar Surface Area) | 76.69 Ų |

Antibacterial Activity

Research indicates that compounds with similar structures to this compound exhibit significant antibacterial properties. A study on related imidazole derivatives showed promising activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting that electron-withdrawing groups enhance their efficacy .

The mechanism of action for imidazole derivatives typically involves the disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism. The presence of an imidazole ring is crucial for binding to bacterial enzymes, which may lead to cell death .

Case Studies

- Study on Structural Analogues : A study conducted by Labrie et al. (2014) investigated various analogues of imidazole compounds and their antibacterial activities. They found that modifications to the trifluoromethyl group significantly impacted the compounds' effectiveness against various bacterial strains .

- Patent Literature : Several patents have documented the synthesis and biological evaluation of related compounds. For example, the patent by Sanofi-Aventis (US2011/178134 A1) discusses derivatives that demonstrate enhanced antibacterial activity through structural modifications similar to those found in this compound .

- Comparative Analysis : In a comparative analysis of various benzonitrile derivatives, it was shown that those with a dioxoimidazolidinyl moiety exhibited superior activity against Gram-positive bacteria compared to their non-substituted counterparts .

Propriétés

IUPAC Name |

4-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-2-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3N3O2/c1-12(2)10(20)19(11(21)18-12)8-4-3-7(6-17)9(5-8)13(14,15)16/h3-5H,1-2H3,(H,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYCKLVAQENOQPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)N(C(=O)N1)C2=CC(=C(C=C2)C#N)C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901143349 | |

| Record name | 4-(4,4-Dimethyl-2,5-dioxo-1-imidazolidinyl)-2-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901143349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143782-20-1 | |

| Record name | 4-(4,4-Dimethyl-2,5-dioxo-1-imidazolidinyl)-2-(trifluoromethyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143782-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyanonilutamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143782201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(4,4-Dimethyl-2,5-dioxo-1-imidazolidinyl)-2-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901143349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RU-56279 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6PAG4TC385 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Q1: How does Cyanonilutamide, also known as 4-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)-2-trifluoromethylbenzonitrile, interact with the androgen receptor (AR) and what are the downstream effects?

A1: Cyanonilutamide acts as a nonsteroidal anti-androgen by competitively binding to the ligand-binding domain of the androgen receptor (AR). [, , ] This binding prevents the AR from binding to its natural ligands, such as testosterone and dihydrotestosterone, thus inhibiting AR-mediated gene transcription. [, ] This inhibition disrupts the androgen signaling pathway, which is crucial for prostate cancer cell growth and survival. [, ]

Q2: Can Cyanonilutamide be used to target drugs specifically to prostate cancer cells?

A2: Researchers are exploring the use of Cyanonilutamide as a targeting moiety to deliver drugs specifically to prostate cancer cells. [, ] This strategy involves conjugating Cyanonilutamide to a cytotoxic agent via a cleavable linker. [, ] The Cyanonilutamide portion binds to the AR on prostate cancer cells, facilitating the internalization of the conjugate. [, ] Once inside the cell, the linker is cleaved, releasing the cytotoxic agent to exert its anti-cancer effect. [, ]

Q3: What are the challenges of designing effective AR-targeted drug conjugates using Cyanonilutamide?

A3: One major challenge is the limited space within the AR ligand-binding pocket, making it difficult to accommodate bulky drug conjugates. [] Additionally, the linker design is crucial; it needs to be stable enough for targeted delivery but readily cleavable once inside the cell to release the active drug. [] Researchers are actively investigating different linker designs and conjugation strategies to overcome these challenges and develop more effective AR-targeted therapies. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.